Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
Description
Synthesis Analysis
The synthesis of 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives involves conventional synthetic routes. Copolymerization with methyl methacrylate has been carried out in solvents like tetrahydrofuran or toluene using 2,2'-azobisisobutyronitrile as an initiator. These materials' structures have been investigated using various NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).
Molecular Structure Analysis
The molecular structure of these spiropyran-based compounds exhibits complex configurations, as evidenced by the detailed assignments and interpretations from DEPT-135, HCCOSW, and COSY45 NMR experiments. This intricate structure is pivotal in understanding the compound's photochromic and chemical properties (Moniruzzaman, Fernando, & Bellamy, 2006).
Chemical Reactions and Properties
These compounds exhibit photoreversible color changes in organic solvents, a characteristic known as photochromism. For instance, derivatives like 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid show reverse photochromism in polar solvents, a phenomenon where the compound exhibits a deep color that is bleached by irradiation with visible or ultraviolet light, with the color reappearing thermally once the irradiation ceases (Shimizu, Kokado, & Inoue, 1969).
Physical Properties Analysis
The study of physical properties, such as photochromism, reveals the compound's behavior under UV light irradiation. These compounds transition between their spiro and merocyanine forms, a process influenced by the solvent used. The kinetics and thermodynamics of these transitions have been studied to understand the efficiency and stability of the photochromic effect (Holm, Rini, Nibbering, & Fidder, 2003).
Chemical Properties Analysis
The chemical properties, such as the reaction kinetics and mechanisms, highlight the compound's potential in various applications. The thermal isomerization rates, for example, provide insight into the stability and reactivity of the compound under different conditions. Understanding these properties is essential for potential applications in photoresponsive materials and molecular switches (Nishimura, Miyake, & Sueishi, 1989).
Scientific Research Applications
Synthesis and Structural Investigation
Spiropyran-based compounds, including 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its monomers and copolymers, have been synthesized for their photo-responsive properties. These materials were investigated using various NMR spectroscopy techniques to understand their complex structure (Moniruzzaman, Fernando, & Bellamy, 2006).
Photophysical Properties in Poly(Methyl Methacrylate)
Characterization studies of spiropyran compounds in poly(methyl methacrylate) revealed their photophysical properties. These studies demonstrated how temperature influences the deactivation of these materials and their potential as low-cost germicidal UV indicators (Bonefacino et al., 2013).
Thermodynamic Properties
The heat capacity and thermodynamic functions of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-(2H)-indole] were determined across a range of temperatures, providing valuable data on its thermal behavior (Kulagina et al., 2004).
Quantum Mechanical Computations
Quantum mechanical computations at DFT level were conducted on 1',3',3'-trimethyl-6-nitro-spiro[2H-1-benzopyran-2,2'-[2H]indole], offering insights into its thermal reaction and thermodynamic parameters (Cottone, Noto, & Manna, 2004).
Photoresponsive Spiropyran and Merocyanine Pair
Research on the structural and thermochemical properties of photoresponsive spiropyran and merocyanine in different solvents provided insights into their stability, entropy, partial atomic charges, and bond lengths (Balasubramanian et al., 2012).
Microwave Promoted Synthesis
A study demonstrated the synthesis of spiro[indole-pyranoimidazoles] and spiro[indole-pyranobenzopyrans] using microwave irradiation, revealing efficient and controlled synthetic processes (Dandia et al., 2003).
properties
IUPAC Name |
1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCZDFGLUDUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883683 | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
CAS RN |
1485-92-3 | |
Record name | 1,3,3-Trimethylindolinobenzospiropyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1485-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3-Trimethylindolinobenzospiropyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1485-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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